4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine
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Overview
Description
4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains both chlorine and fluorine atoms, as well as a trifluoromethyl group
Mechanism of Action
Target of Action
4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine is a unique anti-metabolic drug
Mode of Action
As an anti-metabolic drug, it likely works by mimicking the cellular metabolites, thereby inhibiting the enzymes involved in dna and rna synthesis, which in turn prevents the cancer cell division and growth .
Biochemical Pathways
Given its classification as an anti-metabolic drug, it can be inferred that it affects the pathways involved in dna and rna synthesis, thereby disrupting the cell cycle and inhibiting the growth and proliferation of cancer cells .
Result of Action
This compound has been found to have significant therapeutic effects in the treatment of various cancers . By inhibiting the enzymes involved in DNA and RNA synthesis, it prevents the division and growth of cancer cells, thereby slowing down or stopping the progression of the disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Material: The synthesis often begins with 2-amino-4,6-dichloropyrimidine.
Trifluoromethylation: The trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide (CF₃I) in the presence of a base and a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: This compound can participate in cross-coupling reactions with boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Boronic acids, palladium acetate (Pd(OAc)₂), and triphenylphosphine (PPh₃) in a solvent like tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Suzuki-Miyaura Coupling:
Scientific Research Applications
4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting cancer and viral infections.
Agrochemicals: The compound is used in the development of herbicides and fungicides.
Materials Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Similar structure but lacks the trifluoromethyl group.
2,4,6-Trichloro-5-fluoropyrimidine: Contains an additional chlorine atom.
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Similar but lacks the fluorine atom at the 5-position.
Uniqueness
4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules with specific biological activities.
Properties
IUPAC Name |
4,6-dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl2F4N2/c6-2-1(8)3(7)13-4(12-2)5(9,10)11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRZQFAZUSRNRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)C(F)(F)F)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl2F4N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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